molecular formula C12H11ClN2O2 B1490421 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098034-82-1

6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1490421
CAS No.: 2098034-82-1
M. Wt: 250.68 g/mol
InChI Key: FJFAEOQEVCTUHF-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidinedione derivative characterized by a 2-chlorophenylmethyl substituent at position 6 and a methyl group at position 3 of the pyrimidine ring. This scaffold is structurally related to uracil and its analogs, which are often explored for their biological activities, including enzyme inhibition and antioxidant properties. The compound’s chlorine substituent and benzyl group may influence its electronic properties, lipophilicity, and binding affinity to target proteins .

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFAEOQEVCTUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine class, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C12H12ClN3O2C_{12}H_{12}ClN_{3}O_{2} with a molecular weight of approximately 251.69 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H12ClN3O2C_{12}H_{12}ClN_{3}O_{2}
Molecular Weight251.69 g/mol
CAS NumberNot specified
SMILESCC(C(=O)N=C(N)C(=O)C)C(CCl)=C

Antimicrobial Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown effectiveness against various bacterial strains.

A notable study evaluated the antimicrobial efficacy of several tetrahydropyrimidines against Escherichia coli and Staphylococcus aureus , revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of this compound. Research has demonstrated that certain tetrahydropyrimidine derivatives can inhibit the growth of Leishmania species. The IC50 values for these compounds ranged from 18.9 to 61.7 µM against Leishmania amazonensis , indicating promising activity .

The mechanism by which these compounds exert their effects often involves interactions with specific biological targets. For instance, it has been suggested that the chlorophenyl substituent enhances lipophilicity and allows better membrane penetration, facilitating interaction with intracellular targets such as enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of tetrahydropyrimidines and assessed their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activity compared to those with electron-donating groups .

Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of tetrahydropyrimidines against Toxoplasma gondii . The study found that modifications in the phenyl ring significantly influenced activity levels; specifically, compounds with chlorine substitutions demonstrated enhanced inhibition compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-(2-chlorophenylmethyl), 3-methyl C₁₂H₁₂ClN₂O₂ 266.69 N/A (structural focus)
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-(2-chlorophenyl), 3-ethyl C₁₂H₁₂ClN₂O₂ 266.69 Increased lipophilicity due to ethyl group; potential for altered metabolic stability
6-[(4-Chlorophenyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-(4-chloroanilino), 3-methyl C₁₁H₁₁ClN₃O₂ 268.68 Amino group may enhance hydrogen bonding; positional isomerism affects target interaction
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-...dione 6-piperazinyl (3-chlorophenyl), 3-cyclohexyl C₂₀H₂₅ClN₄O₂ 396.89 Piperazine moiety improves solubility; cyclohexyl adds steric bulk
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-chloro, 3-(4-fluorophenylmethyl) C₁₁H₉ClFN₂O₂ 270.66 Fluorine enhances electron-withdrawing effects; chloro at C6 alters ring reactivity
Terbacil (3-tert-butyl-5-chloro-6-methyluracil) 3-tert-butyl, 5-chloro, 6-methyl C₉H₁₃ClN₂O₂ 216.67 Herbicidal activity; tert-butyl group increases steric hindrance
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-furyl, 2-thioxo, 5-carboxylate ester C₁₁H₁₂N₂O₃S 268.29 Antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay); thioxo group enhances radical scavenging

Key Structural and Functional Insights:

The piperazinyl-cyclohexyl derivative (CAS 863588-32-3) combines a polar piperazine ring with a hydrophobic cyclohexyl group, balancing solubility and target binding .

Chloro vs. Amino Substitution: The 4-chloroanilino analog (CAS 58137-45-4) replaces a benzyl group with an amino linker, enabling hydrogen bonding but reducing steric bulk compared to the target compound .

Biological Activity Correlations: Terbacil (CAS 5902-51-2) demonstrates the importance of tert-butyl groups in herbicidal activity, suggesting that bulky substituents at position 3 may hinder binding in non-target organisms . Thioxo and carboxylate esters in Biginelli-type pyrimidines (e.g., compound 3c) highlight the role of electron-deficient sulfur atoms in antioxidant efficacy .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., in ) is a common strategy for introducing aryl/heteroaryl groups, though the target compound’s 2-chlorophenylmethyl group may require specialized catalysts or protecting groups .

Preparation Methods

Modification of Starting Materials and Reaction Components

Research has shown that the classical Biginelli reaction can be modified to enhance yields, selectivity, and functional group compatibility.

2.1 Variation of the Urea Component:

  • Substituted ureas or guanidine derivatives can be used to introduce different functionalities at the nitrogen positions.
  • For example, guanidine can be used to synthesize 2-amino-1,4-dihydropyrimidines, though this requires specific conditions and is more effective with benzoyl acetates and aryl aldehydes.

2.2 Variation of the Aldehyde Component:

  • The aldehyde component can be modified to include various substituents such as chloro, methyl, or methoxy groups on the aromatic ring.
  • Masked aldehydes (e.g., acylals) have been used to improve reaction efficiency.
  • In situ generation of aldehydes from benzyl halides via Kornblum oxidation followed by Biginelli reaction under microwave irradiation has been reported as an efficient one-pot method.

Alternative Catalysts and Reaction Conditions

  • Lewis acids such as zinc chloride, 12-tungstophosphoric acid, and 12-molybdophosphoric acid have been employed as catalysts under solvent-free or mild conditions.
  • Mechanochemical methods using planetary ball mills have also been explored for solvent-free synthesis with high yields.
  • Microwave-assisted synthesis accelerates reaction times and can improve yields.

Post-Synthetic Modifications

  • The tetrahydropyrimidine core can be further functionalized post-synthesis to introduce substituents or to modify biological activity.
  • Selective N-alkylation or substitution reactions on the pyrimidine ring have been reported to yield derivatives with enhanced pharmacological properties.

Industrial Scale Synthesis

  • Industrial production typically involves large-scale batch or continuous flow reactors.
  • Purification methods include recrystallization and chromatographic techniques to ensure high purity.
  • Reaction parameters are optimized for yield, cost-effectiveness, and environmental compliance.

Summary Table of Preparation Methods

Method/Aspect Description Advantages Notes
Classical Biginelli Reaction Aldehyde + urea + β-ketoester with PTSA catalyst in ethanol under reflux Simple, efficient, scalable Suitable for 2-chlorobenzaldehyde
Modified Urea Components Use of guanidine or substituted ureas Introduces functional diversity Requires specific conditions
Modified Aldehyde Components Use of acylals, in situ aldehyde generation from benzyl halides Enhanced reactivity, one-pot methods Microwave irradiation can be applied
Alternative Catalysts Lewis acids (ZnCl2, tungstophosphoric acid), mechanochemical methods Solvent-free, faster reactions Environmentally friendly approaches
Post-Synthetic Functionalization N-alkylation and substitution on pyrimidine ring Tailored biological activity Requires additional synthetic steps
Industrial Scale Synthesis Large-scale batch/flow reactors with advanced purification High purity and yield Cost and environmental considerations

Research Findings and Analytical Data

  • The synthesized compounds show characteristic melting points consistent with tetrahydropyrimidine derivatives.
  • Spectroscopic data (IR, 1H-NMR, 13C-NMR) confirm the structure, with signals corresponding to the pyrimidine ring, methyl group, and chlorophenyl moiety.
  • Mass spectrometry confirms molecular weight and purity.
  • Reaction monitoring by TLC ensures completion and purity of the product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted ureas with β-dicarbonyl precursors under acidic conditions (e.g., HCl or acetic acid) . For regioselective introduction of the 2-chlorophenylmethyl group, Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and arylboronic acids is employed, requiring optimized temperatures (80–100°C) and solvent systems (1,4-dioxane/water) . Yield improvements (70–85%) are achieved by controlling pH (e.g., ammonium hydroxide for deprotonation) and using excess reagents (1.5–2.0 equiv) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., 2-chlorophenyl protons at δ 7.2–7.4 ppm; tetrahydropyrimidine ring protons at δ 3.0–4.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and detects molecular ions (e.g., [M+H]+ at m/z 307) .
  • XRD : Resolves stereochemistry and crystal packing; dihedral angles between aromatic rings (e.g., 45–60°) correlate with electronic properties .

Q. How does the 2-chlorophenylmethyl substituent influence the compound’s solubility and stability in biological assays?

  • Methodology : The lipophilic 2-chlorophenyl group reduces aqueous solubility (logP ~2.8), necessitating DMSO stock solutions (10–20 mM). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodology :

  • Dose-Response Curves : Validate IC50 values (e.g., 5–50 μM) using standardized protocols (e.g., MTT assays, 48–72 hr incubation) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in efficacy .
  • Target Engagement : Confirm binding via SPR or thermal shift assays (ΔTm ≥2°C indicates target interaction) .

Q. How can computational modeling optimize the compound’s binding affinity for kinase targets (e.g., CDK2 or EGFR)?

  • Methodology :

  • Docking Simulations (AutoDock Vina) : Screen against crystal structures (PDB IDs: 1HCL, 4R3P) to identify key interactions (e.g., H-bonding with hinge regions) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory activity (R² >0.85) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable complexes .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize temperature (reflux vs. microwave-assisted), catalyst loading (0.5–2.0 mol% Pd), and solvent polarity (THF vs. DMF) .
  • In Situ Monitoring : Use FTIR to track intermediate formation (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .
  • Workup Protocols : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure product .

Q. How do stereochemical variations at the tetrahydropyrimidine ring impact pharmacological activity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .
  • Biological Testing : Compare IC50 values of (R)- and (S)-isomers in enzyme inhibition assays (e.g., >10-fold differences indicate stereospecificity) .
  • CD Spectroscopy : Correlate Cotton effects (e.g., 220–250 nm) with absolute configuration .

Comparative Analysis

Q. How does this compound’s SAR differ from analogs with fluorophenyl or methoxy substituents?

  • Methodology :

  • Bioisosteric Replacement : Replace 2-chlorophenyl with 4-fluorophenyl; evaluate changes in logD (HPLC logk) and potency (e.g., ΔpIC50 = 0.5–1.0) .
  • Electrostatic Potential Maps (Gaussian) : Compare charge distribution to rationalize binding affinity differences (e.g., Cl vs. F electronegativity) .

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Structural analogs and synthesis protocols from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science ) are prioritized.
  • Contradictions in bioactivity are resolved via orthogonal assays and metabolic profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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